

2-Hydroxypalmitic Acid-d30: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxypalmitic acid-d30

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid-d30 is the deuterated analog of 2-hydroxypalmitic acid, a naturally occurring hydroxylated long-chain saturated fatty acid. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based lipidomics. Its use allows for precise and accurate quantification of its non-deuterated counterpart, which is an intermediate in phytosphingosine metabolism and plays a role in various cellular processes. This technical guide provides a comprehensive overview of **2-hydroxypalmitic acid-d30**, including its chemical properties, a detailed synthesis protocol, its application in lipidomics workflows, and relevant signaling pathways of its biological counterpart.

Introduction

2-Hydroxypalmitic acid is a C16 saturated fatty acid with a hydroxyl group at the alpha-position. It is an important metabolic intermediate and a component of various lipids. To accurately quantify endogenous levels of 2-hydroxypalmitic acid in complex biological matrices, stable isotope dilution mass spectrometry is the method of choice. **2-Hydroxypalmitic acid-d30**, in which 30 of the 32 hydrogen atoms are replaced by deuterium, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the endogenous analyte and its distinct mass shift.

Chemical and Physical Properties

The key chemical and physical properties of **2-Hydroxypalmitic acid-d30** are summarized in the table below, with data for the non-deuterated form provided for comparison.

Property	2-Hydroxypalmitic acid-d30	2-Hydroxypalmitic acid
Synonyms	2-Hydroxyhexadecanoic acid-d30	2-Hydroxyhexadecanoic acid, α -Hydroxypalmitic acid
Molecular Formula	C ₁₆ H ₂ D ₃₀ O ₃	C ₁₆ H ₃₂ O ₃
Molecular Weight	302.61 g/mol	272.42 g/mol [1]
CAS Number	2692623-90-6	764-67-0[1]
Appearance	Solid	Crystalline solid[2]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and DMF	Soluble in ethanol (~2.5 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml)[2]
Storage	-20°C	-20°C[2]

Synthesis of 2-Hydroxypalmitic Acid-d30

While specific synthesis protocols for **2-Hydroxypalmitic acid-d30** are not widely published, a general method for the deuteration of fatty acids can be adapted. A plausible synthetic route involves the use of a palladium on carbon (Pd/C) catalyst with deuterium gas (D₂) or deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Catalytic Deuteration of Palmitic Acid

This protocol describes a general method for the perdeuteration of a fatty acid, which would be the precursor for subsequent α -hydroxylation.

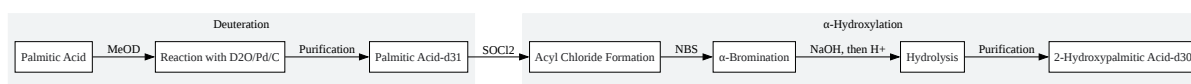
Materials:

- Palmitic acid
- 10% Palladium on carbon (Pd/C)
- Deuterium oxide (D₂O, 99.9 atom % D)
- Methanol-d₄ (MeOD)
- High-pressure reaction vessel (e.g., Parr hydrogenator)
- Deuterium gas (D₂) (optional, for enhanced deuteration)

Procedure:

- **Catalyst Preparation:** In a high-pressure reaction vessel, suspend 10% Pd/C in D₂O.
- **Reaction Setup:** Dissolve palmitic acid in MeOD and add the solution to the reaction vessel containing the catalyst.
- **Deuteration:** Seal the vessel and purge with nitrogen gas, followed by purging with deuterium gas. Pressurize the vessel with deuterium gas (typically 50-100 psi) and heat the reaction mixture (e.g., to 100-150°C) with vigorous stirring. The reaction is typically run for 24-48 hours.
- **Work-up:** After cooling the reaction to room temperature, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- **Purification:** Evaporate the solvent under reduced pressure. The resulting deuterated palmitic acid (palmitic acid-d₃₁) can be purified by recrystallization or column chromatography.
- **α-Hydroxylation:** The deuterated palmitic acid can then be subjected to α-hydroxylation. A common method is the bromination of the acyl halide followed by nucleophilic substitution with a hydroxide source.
 - Convert the deuterated palmitic acid to its acyl chloride using thionyl chloride.
 - Perform α-bromination using N-bromosuccinimide (NBS) under acidic conditions.

- Hydrolyze the α -bromo fatty acid to the α -hydroxy fatty acid using a base such as sodium hydroxide, followed by acidification.
- Purity Analysis: The final product, **2-Hydroxypalmitic acid-d30**, should be analyzed for isotopic enrichment and chemical purity by mass spectrometry and NMR spectroscopy.



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Caption: Synthetic workflow for **2-Hydroxypalmitic acid-d30**.

Application in Lipidomics: Quantitative Analysis by LC-MS/MS

2-Hydroxypalmitic acid-d30 is primarily used as an internal standard for the quantification of 2-hydroxypalmitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of 2-Hydroxypalmitic Acid in Plasma

Materials:

- Plasma sample
- **2-Hydroxypalmitic acid-d30** (internal standard solution of known concentration)
- Chloroform
- Methanol

- Water (LC-MS grade)
- Formic acid
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

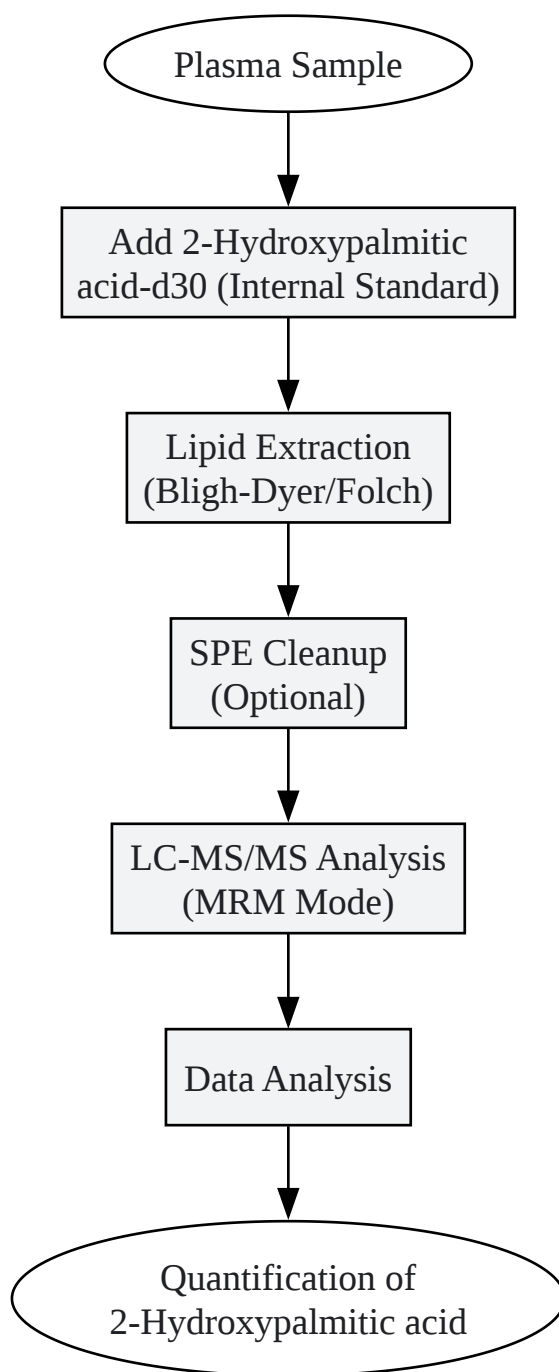
- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 μL of plasma, add 10 μL of the **2-Hydroxypalmitic acid-d30** internal standard solution.
 - Perform lipid extraction using a modified Bligh-Dyer or Folch method. Add 375 μL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.
 - Add 125 μL of chloroform and vortex.
 - Add 125 μL of water and vortex.
 - Centrifuge at 2000 x g for 10 minutes to induce phase separation.
 - Carefully collect the lower organic phase containing the lipids.
 - Dry the organic phase under a stream of nitrogen.
- Solid Phase Extraction (Optional Cleanup):
 - Reconstitute the dried lipid extract in a small volume of a suitable solvent.
 - Load the sample onto a pre-conditioned C18 SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the fatty acids with an appropriate solvent (e.g., methanol or acetonitrile).
 - Dry the eluate under nitrogen.

- LC-MS/MS Analysis:
 - Reconstitute the final dried extract in the LC mobile phase.
 - Inject the sample onto a C18 reversed-phase LC column.
 - Perform a gradient elution to separate the fatty acids.
 - Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters (Hypothetical):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
2-Hydroxypalmitic acid	271.2	$[M-H-H_2O]^- = 253.2$, $[M-H-CO_2]^- = 227.2$
2-Hydroxypalmitic acid-d30	301.4	$[M-H-H_2O]^- = 283.4$, $[M-H-CO_2]^- = 257.4$

Note: The exact product ions should be determined experimentally by infusion of the pure standards.



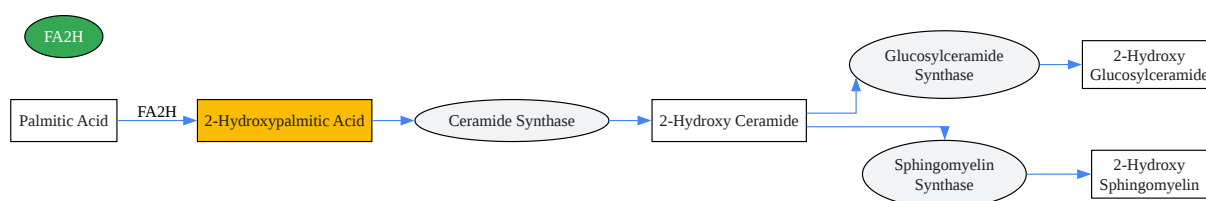
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Caption: Lipidomics workflow for quantification of 2-hydroxypalmitic acid.

Biological Role and Signaling Pathways of 2-Hydroxypalmitic Acid

2-Hydroxypalmitic acid is an intermediate in phytosphingosine metabolism, which leads to the formation of odd-numbered fatty acids. This pathway is crucial for the synthesis of various sphingolipids, which are essential components of cell membranes and are involved in cell signaling.

The biosynthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). These 2-hydroxy fatty acids can then be incorporated into ceramides to form 2-hydroxy-ceramides, which are precursors for more complex sphingolipids like 2-hydroxy-glucosylceramides and 2-hydroxy-sphingomyelins. These lipids are enriched in specific membrane domains, such as lipid rafts, and play a role in modulating membrane fluidity and the function of membrane-associated proteins.



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Caption: Simplified metabolic pathway of 2-hydroxypalmitic acid.

Conclusion

2-Hydroxypalmitic acid-d30 is an essential tool for researchers in the field of lipidomics. Its use as an internal standard enables the reliable quantification of 2-hydroxypalmitic acid, facilitating studies on its metabolic pathways and its role in health and disease. This technical guide provides the fundamental information and protocols necessary for the effective utilization of this valuable research compound.

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